molecular formula C29H41N5O9 B1428228 Tigecycline hydrate CAS No. 1229002-07-6

Tigecycline hydrate

Cat. No.: B1428228
CAS No.: 1229002-07-6
M. Wt: 603.7 g/mol
InChI Key: SUGZODNQTKYJAW-KXLOKULZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tigecycline hydrate is a glycylcycline antibiotic used to treat a variety of bacterial infections. It is a derivative of minocycline and belongs to the tetracycline class of antibiotics. This compound is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus and Acinetobacter baumannii .

Mechanism of Action

Target of Action

Tigecycline hydrate primarily targets the 30S ribosomal subunit in bacteria . The 30S ribosomal subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics like tigecycline .

Mode of Action

Tigecycline, a glycylcycline, inhibits protein translation in bacteria by binding to the 30S ribosomal subunit and blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome . This prevents the incorporation of amino acid residues into elongating peptide chains, effectively halting protein synthesis and inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by tigecycline is the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, tigecycline prevents the normal function of the ribosome, leading to the inhibition of protein synthesis . This disrupts essential cellular processes, leading to the death of the bacteria .

Pharmacokinetics

Tigecycline exhibits linear pharmacokinetics and is rapidly distributed with a large volume of distribution, indicating extensive tissue penetration . After a 100-milligram loading dose, followed by 50 milligrams every 12 hours, the steady-state maximum concentration in serum after a 1-hour infusion is approximately 0.6 µg/mL . The 24-hour steady-state area under the concentration–time curve is around 5–6 µg•h/mL, and the terminal elimination half-life is approximately 40 hours . The major route of elimination of tigecycline is through the feces, primarily as unchanged drug .

Result of Action

The molecular and cellular effects of tigecycline’s action primarily involve the inhibition of protein synthesis, leading to the death of the bacteria . This makes tigecycline effective against a wide range of multidrug-resistant nosocomial pathogens .

Action Environment

Environmental factors can influence the action, efficacy, and stability of tigecycline. For instance, tigecycline achieves therapeutic concentrations by effectively and extensively penetrating body fluids and tissues, such as the lungs, skin, liver, heart, bone, and kidneys . This indicates that the distribution of the drug in the body can influence its efficacy. Additionally, resistance mechanisms in bacteria, such as the acquisition of efflux pumps or ribosomal protection, can affect the action of tigecycline .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tigecycline hydrate involves multiple steps, starting from minocycline. The key steps include the addition of a tert-butylglycylamido group to the 9-position of minocycline. This modification enhances its activity against resistant bacteria. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving rigorous quality control measures. The final product is often crystallized to obtain the hydrate form, which has better stability and solubility properties .

Chemical Reactions Analysis

Types of Reactions

Tigecycline hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxo-derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Tigecycline hydrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Minocycline: The parent compound from which tigecycline is derived.

    Doxycycline: Another tetracycline antibiotic with a similar mechanism of action.

    Tetracycline: The original compound in the tetracycline class.

Uniqueness

Tigecycline hydrate is unique due to its broad-spectrum activity and effectiveness against multi-drug resistant bacteria. Its structural modifications, particularly the addition of the tert-butylglycylamido group, enhance its binding affinity to the ribosome and reduce susceptibility to common resistance mechanisms such as efflux pumps and ribosomal protection proteins .

Properties

IUPAC Name

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N5O8.H2O/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);1H2/t12-,14-,21-,29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGZODNQTKYJAW-KXLOKULZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746698
Record name (4S,4aS,5aR,12aR)-9-[(N-tert-Butylglycyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229002-07-6
Record name (4S,4aS,5aR,12aR)-9-[(N-tert-Butylglycyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1229002-07-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tigecycline hydrate
Reactant of Route 2
Reactant of Route 2
Tigecycline hydrate
Reactant of Route 3
Tigecycline hydrate
Reactant of Route 4
Tigecycline hydrate
Reactant of Route 5
Tigecycline hydrate
Reactant of Route 6
Reactant of Route 6
Tigecycline hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.